C.I. Acid Brown 75 chemical structure and properties
C.I. Acid Brown 75 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Brown 75, a trisazo dye, is a complex synthetic colorant primarily utilized in the textile and leather industries. This document provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and safety information. While its application as an industrial dye is well-established, this guide also addresses its limited exploration in the realms of biomedical research and drug development, providing a crucial knowledge base for professionals in these fields.
Chemical Structure and Identification
C.I. Acid Brown 75 is a complex trisazo dye, meaning it possesses three azo (-N=N-) groups, which are responsible for its color. The definitive chemical structure is a result of a multi-step diazotization and coupling process.
Chemical Identifiers
| Identifier | Value |
| C.I. Name | Acid Brown 75 |
| C.I. Number | 34905 |
| CAS Number | 8011-86-7[1] |
| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂[1] |
| Molecular Weight | 843.58 g/mol [1] |
| IUPAC Name | disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
| Synonyms | Acid Brown B, Acid Brown BR, Acid Brown NR, Acid Brown XR[2] |
Physicochemical Properties
C.I. Acid Brown 75 is typically supplied as a dark brown powder. Its properties are summarized in the table below.
Physicochemical Data of C.I. Acid Brown 75
| Property | Value | Source |
| Physical State | Dark brown powder | [3] |
| Solubility in Water | 90.9 g/L at 20 °C | [4] |
| Melting Point | >200 °C | [4] |
| log Pow (Octanol/Water Partition Coefficient) | ~2.3 at 25 °C | [4] |
Synthesis
The industrial synthesis of C.I. Acid Brown 75 is a multi-step process involving sequential diazotization and azo coupling reactions. While a detailed, publicly available experimental protocol with precise quantities and reaction conditions is scarce, the general manufacturing process is well-documented.[1]
The synthesis starts with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid), which is then coupled with resorcinol. In parallel, 2-amino-4,6-dinitrophenol (B181620) is diazotized and coupled to the initial product. Finally, 4-nitrobenzenamine is diazotized and coupled to the intermediate to form the final trisazo dye.[1] The product is then typically salted out, filtered, and dried.
Below is a logical workflow of the synthesis process.
Experimental Protocols
General Protocol for Azo Dye Synthesis
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Diazotization:
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An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.
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A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature.
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The completion of the reaction is monitored using starch-iodide paper.
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Coupling:
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The coupling component (an electron-rich aromatic compound like a phenol (B47542) or another amine) is dissolved in an appropriate solvent, often with adjusted pH.
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The cold diazonium salt solution is slowly added to the coupling component solution, with vigorous stirring and continued cooling.
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The pH is carefully controlled during the coupling reaction, as it is crucial for the reaction's success.
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Isolation and Purification:
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The precipitated dye is collected by filtration.
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The crude product is washed with water and potentially other solvents to remove unreacted starting materials and byproducts.
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Further purification can be achieved by recrystallization.
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Biological Activity and Applications in Drug Development
C.I. Acid Brown 75 is primarily used as a colorant for wool, polyamide fibers, and leather.[1] There is limited information available regarding its biological activity in the context of drug development or its interaction with specific cellular signaling pathways.
Some sources classify it as a fluorescent dye, which could suggest potential applications in bio-imaging.[5] However, dedicated studies exploring its use as a fluorescent probe in biological systems are not prevalent in the scientific literature.
The broader class of azo dyes has been studied for various biological activities, and some have been found to interact with macromolecules like proteins and DNA. However, it is crucial to note that many azo dyes can be metabolized to aromatic amines, some of which are known carcinogens.[6] Therefore, any potential biomedical application would require extensive toxicological evaluation.
Currently, there is no significant body of research to support the use of C.I. Acid Brown 75 as a therapeutic agent or a lead compound in drug discovery.
Safety and Toxicology
C.I. Acid Brown 75 is considered to have low acute toxicity. However, as with many industrial chemicals, appropriate safety precautions should be taken during handling.
Toxicological Data
| Test | Species | Result | Source |
| Acute Oral LD50 | Rat | > 1500 mg/kg bw | [4] |
| Acute Dermal LD0 | Rat | > 2000 mg/kg bw | [4] |
| Toxicity to Fish (LC50, 96h) | Poecilia reticulata | > 100 mg/L | [4] |
| Toxicity to Daphnia (LC0, 24h) | Daphnia magna | ~ 100 mg/L | [4] |
| Toxicity to Algae (IC50, 72h) | Pseudokirchneriella subcapitata | ~ 7.8 mg/L | [4] |
The substance is classified as causing serious eye irritation.[4] Prolonged or repeated exposure may cause skin sensitization. As some azo dyes can be cleaved to form potentially carcinogenic aromatic amines, long-term exposure should be minimized.[6]
Conclusion
C.I. Acid Brown 75 is a well-characterized trisazo dye with significant industrial applications in coloring textiles and leather. Its chemical structure and physicochemical properties are well-defined. While the general synthetic pathway is understood, a detailed, reproducible experimental protocol is not widely available. For researchers and professionals in drug development, it is important to note the current lack of substantial evidence for its use in biomedical applications, including as a therapeutic agent or a specific biological probe. The toxicological profile suggests low acute toxicity, but appropriate handling procedures are necessary to mitigate risks associated with eye and skin irritation, and potential long-term effects.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 3. chembk.com [chembk.com]
- 4. Acid Brown 75 - Safety Data Sheet [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [wap.guidechem.com]
